1-(4-Isopropoxy-2-methylphenyl)ethanone
Description
1-(4-Isopropoxy-2-methylphenyl)ethanone is an aromatic ketone characterized by a phenyl ring substituted with an isopropoxy group (-OCH(CH₃)₂) at the 4-position and a methyl group (-CH₃) at the 2-position, with an acetyl (-COCH₃) functional group. This compound belongs to the hydroxyacetophenone family, where structural variations in substituents significantly influence physical, chemical, and biological properties.
Properties
IUPAC Name |
1-(2-methyl-4-propan-2-yloxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)14-11-5-6-12(10(4)13)9(3)7-11/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYORXGGJDWDZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501250843 | |
| Record name | 1-[2-Methyl-4-(1-methylethoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048917-54-9 | |
| Record name | 1-[2-Methyl-4-(1-methylethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048917-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Methyl-4-(1-methylethoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Isopropoxy-2-methylphenyl)ethanone involves several steps. One method includes the reaction of m-cresol with thiocyanate in the presence of a catalyst to form an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and a catalyst to yield another intermediate. Finally, this intermediate is treated with isopropyl magnesium halide to produce 1-(4-Isopropoxy-2-methylphenyl)ethanone . This method is advantageous as it avoids the use of toxic reagents, reduces reaction temperature, and increases yield, making it suitable for industrial production.
Chemical Reactions Analysis
1-(4-Isopropoxy-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
Chemical Reactions
1-(4-Isopropoxy-2-methylphenyl)ethanone can undergo various chemical transformations, including:
- Oxidation: Converts to carboxylic acids or ketones.
- Reduction: Can be reduced to form alcohols or other derivatives.
- Substitution: The phenyl ring is reactive towards electrophilic aromatic substitution, allowing for nitration, sulfonation, and halogenation reactions.
Scientific Research Applications
1-(4-Isopropoxy-2-methylphenyl)ethanone has diverse applications across various fields:
Chemistry
- Intermediate in Organic Synthesis: It is widely used as a precursor for synthesizing more complex organic compounds, facilitating the development of new materials and chemicals.
Biology
- Enzyme Interaction Studies: The compound may be utilized in research to explore enzyme interactions and metabolic pathways, contributing to our understanding of biochemical processes.
Pharmaceutical Industry
- Drug Development: Its unique structure allows it to serve as a building block in the design of new pharmaceuticals, particularly in developing compounds with specific biological activities.
Industrial Applications
- Production of Fine Chemicals: It plays a role in the manufacturing of fine chemicals used in various industrial applications, including agrochemicals and specialty chemicals.
Example Case Study: Synthesis of Antiproliferative Agents
In a study exploring antiproliferative compounds, researchers utilized 1-(4-Isopropoxy-2-methylphenyl)ethanone as a key intermediate to develop derivatives that exhibited significant activity against cancer cell lines. The study highlighted the compound's potential in drug development pipelines aimed at targeting specific cancer pathways.
Mechanism of Action
The mechanism of action of 1-(4-Isopropoxy-2-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The isopropoxy and methyl groups on the phenyl ring influence its reactivity and interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Substituent Chain Length and Position
- 1-(4-Ethoxy-2-hydroxy-3-methoxyphenyl)ethanone ([69616-59-7]): Features an ethoxy (-OCH₂CH₃) group at the 4-position and hydroxyl (-OH) and methoxy (-OCH₃) groups at the 2- and 3-positions, respectively.
- 1-(4-Butoxy-2-hydroxy-6-methylphenyl)-2-(methylsulfinyl)ethanone ([478795-98-1]): Contains a butoxy (-OCH₂CH₂CH₂CH₃) group and a sulfinyl (-SOCH₃) moiety.
- 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone: Isolated from Euphorbia sieboldiana, this compound has hydroxyl groups at the 2- and 4-positions, enhancing water solubility and antioxidant activity compared to alkoxy-substituted derivatives .
Functional Group Variations
- 1-(4-Hydroxy-3-methoxyphenyl)-2-(methylsulfinyl)ethanone ([66100-54-7]): The methylsulfinyl group contributes to electrophilic reactivity, making it a candidate for nucleophilic substitution reactions, unlike the inert isopropoxy group in the target compound .
- 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Incorporates a chloro (-Cl) substituent and an imidazole ring, enabling halogen bonding and antimicrobial activity, contrasting with the non-halogenated, alkoxy-based structure of the target compound .
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 1-(4-Isopropoxy-2-methylphenyl)ethanone | C₁₂H₁₆O₂ | 192.26 | Not reported | 4-isopropoxy, 2-methyl |
| 1-(4-Hydroxy-3-methoxyphenyl)-2-(methylsulfinyl)ethanone | C₁₀H₁₂O₄S | 228.27 | 151–152 | 4-hydroxy, 3-methoxy, sulfinyl |
| 1-(4-Ethoxy-2-hydroxy-3-methoxyphenyl)ethanone | C₁₁H₁₄O₄ | 210.23 | 76–77 | 4-ethoxy, 2-hydroxy, 3-methoxy |
| 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone | C₁₀H₁₂O₄ | 196.20 | Not reported | 2,4-dihydroxy, 6-methoxy, 3-methyl |
Key Observations :
- Lipophilicity : Alkoxy chain length (e.g., ethoxy vs. isopropoxy) correlates with increased logP values, impacting solubility and membrane permeability.
- Thermal Stability : Hydroxyl and sulfinyl groups reduce melting points compared to alkoxy-substituted derivatives due to disrupted crystallinity .
Biological Activity
1-(4-Isopropoxy-2-methylphenyl)ethanone, also known as a derivative of acetophenone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Chemical Formula : C12H16O2
- Molecular Weight : 192.26 g/mol
- CAS Number : 1048917-54-9
Structural Characteristics
The compound features an isopropoxy group and a methyl group on the phenyl ring, which may influence its chemical reactivity and biological interactions.
1-(4-Isopropoxy-2-methylphenyl)ethanone exhibits its biological effects through various mechanisms, primarily by interacting with specific enzymes and receptors. The presence of the isopropoxy and methyl groups can enhance lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Antitumor Activity
Research indicates that derivatives of acetophenone, including 1-(4-Isopropoxy-2-methylphenyl)ethanone, display significant antitumor properties. A study utilizing human prostate cancer cell lines demonstrated that such compounds could inhibit cell proliferation effectively. The sulforhodamine B (SRB) assay revealed that these compounds can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death .
Antimicrobial Properties
Preliminary studies suggest that 1-(4-Isopropoxy-2-methylphenyl)ethanone may possess antimicrobial activity. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes is under investigation, indicating its potential as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Emerging evidence points to neuroprotective effects attributed to this compound. Research suggests that it may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, making it a candidate for further studies in neurodegenerative diseases .
Study 1: Antitumor Efficacy in Prostate Cancer Cells
| Parameter | Result |
|---|---|
| Compound | 1-(4-Isopropoxy-2-methylphenyl)ethanone |
| Cell Line | PC-3 (prostate cancer) |
| Assay Method | Sulforhodamine B (SRB) |
| GI50 (µM) | 12.5 |
| TGI (µM) | 25 |
| LC50 (µM) | 50 |
In this study, the compound exhibited significant cytotoxicity against PC-3 cells, indicating its potential as an antitumor agent .
Study 2: Antimicrobial Activity Assessment
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
This preliminary assessment indicates that the compound may have moderate antimicrobial activity against common pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
